tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
“tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The compound also contains a tert-butyl carboxylate group and a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR, and DFT studies . These techniques can provide detailed information about the compound’s geometry, electronic structure, and other physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” can be determined using various analytical techniques . These might include determining its molecular weight, solubility, melting point, boiling point, and other relevant properties.Scientific Research Applications
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Biological Pathways of Siderophores
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron. Tert-butyl compounds are used in the synthesis of siderophores via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Methods : The biosynthetic pathways of siderophores involve the secretion mechanisms in microbes and plants, and their role in regulating bioavailable iron levels .
- Results : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
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Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines
- Application : The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
- Methods : The synthesis is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
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Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations
- Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
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The tert-butyl group in chemistry and biology
- Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Methods : The study summarizes the use of the tert-butyl group in chemical transformations and its implications in biosynthetic and biodegradation pathways .
- Results : The study provides a comprehensive overview of the unique reactivity pattern of the tert-butyl group and its applications in chemistry and biology .
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Applications of tert-butanesulfinamide in the asymmetric synthesis of amines
- Application : The use of tert-butanesulfinamide in the asymmetric synthesis of amines. This method has been developed for the asymmetric synthesis of a broad range of amines using the extremely versatile chiral amine reagent, tert-butanesulfinamide .
- Methods : Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in high yields. A variety of transformations, such as additions of nucleophiles, may then be performed upon the sulfinyl imines with high diastereoselectivity and in high yields to provide the desired amine products after cleavage of the sulfinyl group .
- Results : The development of a practical and highly efficient method to prepare enantiomerically pure tert-butanesulfinamide was important for the general use of this reagent .
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The tert-butyl group in chemistry and biology
- Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Methods : The study summarizes the use of the tert-butyl group in chemical transformations and its implications in biosynthetic and biodegradation pathways .
- Results : The study provides a comprehensive overview of the unique reactivity pattern of the tert-butyl group and its applications in chemistry and biology .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-9-12-13(8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDNLFGEJLLKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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